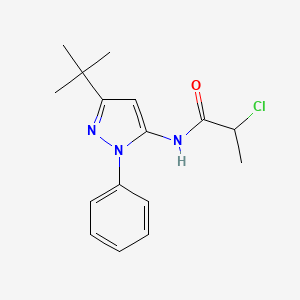

N-(3-叔丁基-1-苯基-1H-吡唑-5-基)-2-氯丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

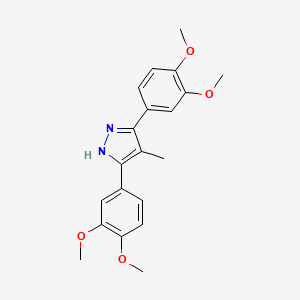

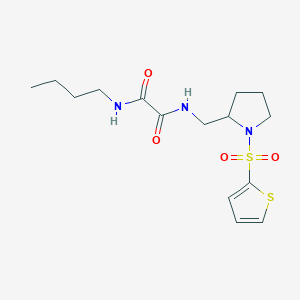

The synthesis of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide and related compounds typically involves multistep organic reactions, starting from the formation of the pyrazole core followed by functionalization at specific positions on the ring. A common approach includes the reaction of hydrazine derivatives with diketones or ketoesters to form the pyrazole ring, which can then be further modified through reactions such as N-alkylation and chloroacetylation to introduce various substituents, enhancing the molecule's complexity and potential biological activity.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, a versatile scaffold that can engage in various interactions due to its heteroatoms and potential for hydrogen bonding. Advanced techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the precise geometric parameters of these compounds, revealing details such as bond lengths, angles, and the orientation of substituents, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions and Properties

Pyrazole derivatives, including N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide, exhibit a wide range of chemical reactivities owing to the presence of multiple functional groups. These compounds can participate in various chemical reactions, such as nucleophilic substitution, electrophilic addition, and cycloaddition reactions, allowing for the introduction of additional functional groups or the formation of complex molecular architectures. Their chemical properties are significantly influenced by the nature of the substituents attached to the pyrazole ring, which can alter electron distribution, acidity, and overall molecular stability.

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting point, and crystallinity, are directly related to their molecular structure. These properties are critical for the compound's application, influencing its behavior in organic synthesis, its interaction with biological systems, and its suitability for formulation in pharmaceutical applications. Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often used to study these physical properties.

Chemical Properties Analysis

The chemical properties of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for its potential applications in medicinal chemistry and other fields. Studies focusing on these aspects often involve a combination of experimental work and computational modeling to predict the compound's behavior in chemical reactions and its interactions with biological targets.

- Molecular spectroscopic assembly and analysis of a similar pyrazole derivative, highlighting synthesis, structural, and antimicrobial aspects (Sivakumar et al., 2020).

- Investigation of hydrogen-bonding patterns in substituted acetamides, providing insights into the molecular structure and intermolecular interactions (López et al., 2010).

- Synthesis and structural analysis of pyrazole derivatives, demonstrating the importance of molecular structure in determining physical and chemical properties (Bobko et al., 2012).

科学研究应用

抗真菌应用

研究突出了吡唑衍生物对真菌病原体如镰刀菌属氧孢霉的合成和评估,表明具有潜在的抗真菌应用。结构活性关系研究为抗真菌效力的药效团位预测提供了见解(Kaddouri et al., 2022)。

生物活性分子的合成

吡唑基团在生物活性化合物的合成中发挥着关键作用,为组合和药物化学提供了模板。这包括一系列活性,如抗癌、镇痛、抗炎等。吡唑在有机合成中被广泛用作合成单元,突显了它们在开发新治疗剂中的重要性(Dar & Shamsuzzaman, 2015)。

生物活性吡唑衍生物的多组分合成

通过多组分反应(MCRs)的吡唑衍生物的锅、原子和步骤经济(PASE)合成越来越受欢迎,用于开发生物活性分子。这种方法对制药和药物化学至关重要,为合成含有抗菌、抗癌、抗真菌、抗氧化剂等多种活性的吡唑化合物提供了一条途径(Becerra et al., 2022)。

属性

IUPAC Name |

N-(5-tert-butyl-2-phenylpyrazol-3-yl)-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O/c1-11(17)15(21)18-14-10-13(16(2,3)4)19-20(14)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYFDVYWLZQBIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24836154 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2487678.png)

![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)

![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)

![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)